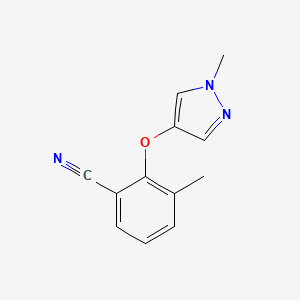![molecular formula C14H16ClNO3 B6634553 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, also known as CBM-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CBM-1 is a cyclic β-amino acid, which is a rare class of amino acids found in nature. Its unique structure and properties make it an attractive molecule for drug discovery, material science, and other areas of research.
作用机制
The mechanism of action of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is not well understood, but it is thought to act by disrupting the cell membrane of microorganisms, leading to cell death. 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects:
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have low toxicity and minimal side effects in vitro and in vivo. It has been shown to be stable in acidic and basic conditions, as well as in the presence of proteases and other enzymes. 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has also been shown to be biocompatible, making it a promising candidate for use in biomedical applications.
实验室实验的优点和局限性
One of the main advantages of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for use in laboratory experiments. However, one limitation of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
未来方向
There are many potential future directions for research on 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid. One area of interest is the development of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid-based materials with novel properties, such as stimuli-responsive hydrogels and self-assembling peptides. Another area of interest is the development of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid-based drugs for the treatment of infectious diseases and other conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid and its potential applications in various fields.
合成方法
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is the most commonly used method for synthesizing 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid, as it allows for the efficient production of large quantities of the compound with high purity. The synthesis of 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid involves the stepwise addition of protected amino acids to a solid support, followed by the removal of the protecting groups and the cyclization of the peptide chain.
科学研究应用
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been studied extensively for its potential applications in drug discovery and material science. In drug discovery, 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a scaffold for the development of peptide-based drugs. In material science, 1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties, such as self-assembling peptides and hydrogels.
属性
IUPAC Name |
1-[[(3-chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-10(4-2-5-11(9)15)12(17)16-8-14(13(18)19)6-3-7-14/h2,4-5H,3,6-8H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYIWVXNZQGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

